2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole
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Overview
Description
2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole typically involves the condensation of 2-methoxybenzylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring. The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 60-80°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can ensure precise control over reaction parameters, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-[(2-Hydroxyphenyl)methyl]-4,5-dihydro-1H-imidazole.
Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 2-[(2-Hydroxyphenyl)methyl]-4,5-dihydro-1H-imidazole
Reduction: Dihydroimidazole derivatives
Substitution: Halogenated or alkylated imidazole derivatives
Scientific Research Applications
2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxyphenyl)methyl]-4,5-dihydro-1H-imidazole
- 2-[(2-Chlorophenyl)methyl]-4,5-dihydro-1H-imidazole
- 2-[(2-Bromophenyl)methyl]-4,5-dihydro-1H-imidazole
Uniqueness
2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions, making it a valuable compound for various applications.
Properties
CAS No. |
78542-65-1 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H14N2O/c1-14-10-5-3-2-4-9(10)8-11-12-6-7-13-11/h2-5H,6-8H2,1H3,(H,12,13) |
InChI Key |
OHOVWBYTHBAJNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=NCCN2 |
Origin of Product |
United States |
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